molecular formula C11H19IO2 B13079623 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane

Cat. No.: B13079623
M. Wt: 310.17 g/mol
InChI Key: RTWWKCDKOUYUMA-UHFFFAOYSA-N
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Description

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane is an organic compound with the molecular formula C13H23IO2 It is characterized by the presence of an oxetane ring, a cycloheptyl group, and an iodomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane typically involves the reaction of cycloheptanol with iodomethane in the presence of a base to form 1-(iodomethyl)cycloheptane. This intermediate is then reacted with oxetane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of cycloheptyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are utilized.

Major Products

The major products formed from these reactions include various substituted oxetanes, cycloheptyl derivatives, and other functionalized organic compounds.

Scientific Research Applications

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These compounds can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane
  • 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane
  • 3-{[1-(Iodomethyl)cyclooctyl]oxy}oxetane

Uniqueness

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its analogs with smaller or larger ring sizes

Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

3-[1-(iodomethyl)cycloheptyl]oxyoxetane

InChI

InChI=1S/C11H19IO2/c12-9-11(14-10-7-13-8-10)5-3-1-2-4-6-11/h10H,1-9H2

InChI Key

RTWWKCDKOUYUMA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CI)OC2COC2

Origin of Product

United States

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